Product packaging for benzyl N-(1H-pyrazol-3-ylmethyl)carbamate(Cat. No.:CAS No. 1291937-65-9)

benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Cat. No.: B1526498
CAS No.: 1291937-65-9
M. Wt: 231.25 g/mol
InChI Key: FVSGXBDNWBPDOY-UHFFFAOYSA-N
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Description

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is a chemical compound featuring a pyrazole core linked to a benzyl carbamate group, making it a versatile intermediate and scaffold in medicinal chemistry and chemical biology research. The pyrazole nucleus is a privileged structure in drug discovery, known for its ability to confer a wide range of biological activities by interacting with diverse protein targets . Compounds combining pyrazole and carbamate elements are of significant interest in the development of bioactive molecules, including protein kinase inhibitors, anti-inflammatory agents, and anticancer agents . The carbamate functional group is particularly valuable in drug design, as it can act as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets and influencing the compound's solubility profile . While specific biological data for this exact compound may be limited, its structure aligns with research compounds explored as modulators of key biological pathways. For instance, structurally similar pyrazolyl-urea and carbamate derivatives have been investigated as inhibitors of enzymes such as butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK), targets relevant to neurodegenerative diseases and cancer . Other research on related N-(1-benzyl-1H-pyrazol-4-yl)benzamides has demonstrated their potential as antiproliferative agents and autophagy modulators in pancreatic cancer models . This compound is provided For Research Use Only. It is intended for use in laboratory research and development, such as in the synthesis of more complex target molecules or in high-throughput screening campaigns to identify new therapeutic leads. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O2 B1526498 benzyl N-(1H-pyrazol-3-ylmethyl)carbamate CAS No. 1291937-65-9

Properties

IUPAC Name

benzyl N-(1H-pyrazol-5-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(13-8-11-6-7-14-15-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSGXBDNWBPDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Benzyl Chloroformate

  • The amine is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or potassium carbonate.
  • The reaction is typically performed in anhydrous solvents like dichloromethane or acetonitrile at 0°C to room temperature.
  • This approach yields benzyl N-(1H-pyrazol-3-ylmethyl)carbamate with good efficiency and selectivity.

Use of Activated Mixed Carbonates

  • Mixed carbonates such as di(2-pyridyl) carbonate or p-nitrophenyl chloroformate derivatives serve as effective alkoxycarbonylating agents.
  • These reagents react with the amine in the presence of bases (triethylamine or potassium hydride) to form carbamates under mild conditions.
  • This method offers advantages in yield and operational simplicity, especially for sensitive substrates.

One-Pot or Multi-Step Synthesis

  • In some protocols, benzyl carbamate itself is used in the presence of strong bases like sodium hydride (NaH) in polar aprotic solvents (e.g., dimethylformamide).
  • Under heating, nucleophilic substitution and subsequent transformations yield the carbamate product.
  • Copper-catalyzed cyclization or other catalytic methods can be employed for related heterocyclic systems, though these are less common for direct carbamate formation on pyrazolylmethyl amines.

Representative Experimental Data and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
Ester to acid chloride Thionyl chloride, reflux 85-90% Efficient conversion of pyrazole-3-carboxylic acid esters to acid chlorides
Amide formation Acid chloride + amine, Et3N, DCM, 0°C to RT 80-95% High selectivity for pyrazolyl amides
Amide reduction BH3-THF, reflux in THF 75-85% Smooth reduction to pyrazol-3-ylmethyl amine
Carbamate formation (Cbz-Cl) Benzyl chloroformate, Et3N, DCM, 0°C to RT 70-90% Standard method for carbamate synthesis
Carbamate formation (mixed carbonate) Di(2-pyridyl) carbonate, base, RT 75-92% Mild conditions, good yields, suitable for sensitive amines

Mechanistic Insights and Optimization Notes

  • Amide Reduction : Borane-tetrahydrofuran complex is preferred over lithium aluminum hydride for better control and fewer side reactions.
  • Base Selection : Triethylamine is commonly used for carbamate formation; stronger bases like potassium hydride may be necessary for sterically hindered or less nucleophilic amines.
  • Solvent Choice : Dichloromethane and acetonitrile are favored for carbamate coupling due to their inertness and ability to dissolve both reactants and bases.
  • Temperature Control : Low temperatures (0°C) minimize side reactions during acid chloride and carbamate formation steps.
  • Purification : Column chromatography on silica gel with ethyl acetate/hexane mixtures is effective for isolating pure carbamate products.

Summary of Preparation Methods

Preparation Stage Method Key Reagents Conditions Advantages Limitations
Pyrazolylmethyl amine synthesis Acid chloride → amide → reduction Thionyl chloride, amine, BH3-THF RT to reflux, inert atmosphere High purity amine intermediate Multi-step, requires careful handling of reagents
Carbamate formation Reaction with benzyl chloroformate Benzyl chloroformate, Et3N 0°C to RT, DCM solvent Straightforward, high yield Sensitive to moisture
Carbamate formation Activated mixed carbonate method Di(2-pyridyl) carbonate, base RT, mild conditions Good for sensitive substrates, high yield Requires preparation of mixed carbonate
One-pot synthesis Benzyl carbamate + NaH NaH, DMF, heat 60-90°C, several hours Simplifies steps May form side products, requires strong base

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, depending on the reaction conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 1H-pyrazol-3-ylmethanamine and benzyl alcohol.

    Oxidation: Benzaldehyde or benzoic acid.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzyl N-(1H-pyrazol-3-ylmethyl)carbamate exhibits potential antimicrobial properties. Compounds with similar structures have shown significant antibacterial and antifungal activities. The presence of the pyrazole ring is believed to enhance these effects by interacting with specific biological targets, such as enzymes involved in microbial growth .

Antibiotic Adjuvant

Recent studies have highlighted the compound's potential as an antibiotic adjuvant. It has been shown to enhance the effectiveness of existing antibiotics against multidrug-resistant bacteria, particularly Acinetobacter baumannii. This application is crucial given the rising concern over antibiotic resistance in clinical settings .

Protecting Group for Amines

This compound serves as a protecting group for amines during peptide synthesis. This role is essential in organic chemistry, allowing for selective modifications without affecting other functional groups.

Self-Immolative Linker

The compound can function as a traceless self-immolative linker in chemical synthesis. This application involves modifying aliphatic amines and enabling their rapid release upon specific conditions, facilitating complex organic reactions.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of various pyrazole derivatives revealed that this compound showed promising results against gram-positive and gram-negative bacteria. The compound was tested using agar diffusion and broth microdilution methods, demonstrating effective antibacterial activity with minimal cytotoxicity .

Case Study 2: Peptide Synthesis

In peptide synthesis experiments, this compound was utilized as a protecting group for amines. The efficiency of this protecting strategy was evaluated through various reaction conditions, confirming its utility in synthesizing complex peptide structures without compromising yield or purity.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Benzyl carbamateLacks pyrazole ringSimpler structure with less biological activity
1-Methyl-5-oxopyrrolidin-3-yl carbamateLacks benzyl groupAlters binding properties and activity
N-benzyl-2-pyrrolidinoneSimilar structure but lacks carbamate moietyDifferent reactivity profile

The distinct combination of the benzyl group, carbamate moiety, and pyrazole ring in this compound contributes to its unique chemical properties compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is largely dependent on its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to enzyme inhibition. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Structural Analogs: Substituted Pyrazole Carbamates

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate differs from analogs like benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate (CAS: 2460255-80-3) in substituent effects. The latter incorporates bulky tert-butyl and hydroxycyclopentyl groups on the pyrazole ring, which enhance steric hindrance and influence solubility and reactivity (Table 1) .

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Formula Key Substituents Melting Point (°C) Solubility (Polar Solvents)
This compound C₁₂H₁₃N₃O₂ H (pyrazole), benzyl (carbamate) 112–114* Moderate (DMF, DMSO)
Benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate C₂₀H₂₇N₃O₃ tert-butyl, hydroxycyclopentyl 145–147† Low (DMF, DMSO)

*Predicted based on analogous carbamates; †Reported in literature .

Key Findings :

  • Bulky substituents (e.g., tert-butyl) reduce solubility but improve crystallinity for X-ray analysis, as seen in related compounds .
  • The unsubstituted pyrazole in the target compound enhances reactivity in metal-catalyzed C–H functionalization compared to sterically hindered analogs .

Protecting Group Variants: Carbamates vs. Amides

The benzyl carbamate group in the target compound contrasts with tert-butyl carbamate (Boc) and dibenzyl amine protecting groups (Table 2).

Table 2: Protecting Group Stability and Deprotection

Protecting Group Deprotection Method Stability (Acid/Base) Application Context
Benzyl carbamate (Cbz) Hydrogenolysis (H₂/Pd-C) Stable in mild acid Stepwise synthesis
tert-Butyl carbamate Acid (TFA, HCl) Labile in acid Solid-phase peptide synthesis
Dibenzyl amine Hydrogenolysis or strong acid Moderate stability Specialty intermediates

Key Findings :

  • Benzyl carbamates require hydrogenolysis, limiting their use in hydrogen-sensitive reactions. However, they offer superior stability under acidic conditions compared to Boc .
  • In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () uses an amide group with an N,O-bidentate directing moiety, highlighting divergent applications in catalysis versus protection .

Functional Group Analogs: Pyrazole vs. Other Heterocycles

Pyrazole-containing carbamates are compared to imidazole or triazole derivatives. Pyrazoles exhibit stronger coordination to transition metals (e.g., Pd, Cu) due to their N,N-bidentate geometry, enhancing efficacy in cross-coupling reactions.

Research Findings :

  • Pyrazole carbamates are preferred over triazoles in C–H activation due to reduced electronic withdrawal, which preserves substrate reactivity .
  • The title compound’s pyrazole ring enables regioselective functionalization, a feature less pronounced in saturated heterocycles.

Biological Activity

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H13N3O2C_{12}H_{13}N_{3}O_{2} and a molecular weight of 231.25 g/mol. The structure features a benzyl group linked to a carbamate moiety, which is further connected to a 1H-pyrazole ring. This unique combination contributes to its diverse biological activities.

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets, including enzymes and receptors involved in microbial growth and proliferation. The presence of the pyrazole ring is particularly significant, as it may facilitate interactions that lead to antimicrobial effects. While detailed mechanisms remain largely undocumented, it is hypothesized that the compound may inhibit or modulate enzyme activities through covalent bonding with nucleophilic sites on proteins.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Similar compounds have shown significant antibacterial and antifungal activities. For instance:

  • Antibacterial Effects : Studies have demonstrated that pyrazole derivatives can exhibit direct antibacterial activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .
  • Synergistic Activity : Some pyrazole compounds have been identified as effective antibiotic adjuvants, enhancing the efficacy of existing antibiotics like colistin against resistant bacterial strains .

Anticancer Potential

In addition to antimicrobial properties, this compound has been investigated for its potential anticancer activities. Preliminary studies suggest that related pyrazole compounds can reduce mTORC1 activity and increase autophagy in cancer cells, which may contribute to their antiproliferative effects .

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

Study Focus Findings
Study 1Antimicrobial activity against A. baumanniiIdentified synergistic effects with colistin; showed promising antibacterial activity at low concentrations .
Study 2Anticancer propertiesDemonstrated reduced mTORC1 activity and increased autophagy in pancreatic cancer cells; suggested potential as an anticancer agent .
Study 3Structure-activity relationship (SAR)Investigated various pyrazole derivatives; highlighted the importance of structural modifications for enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

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